

A Comprehensive Technical Guide to Cyclohexanediamine Isomers: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclohexanediamine**

Cat. No.: **B8721093**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Cyclohexanediamine (CHDA) isomers are a critical class of chemical compounds widely utilized as building blocks in the synthesis of pharmaceuticals, chiral ligands for asymmetric catalysis, and advanced polymeric materials. Their stereochemistry profoundly influences the properties and efficacy of the final products, making a thorough understanding of their individual characteristics essential for researchers in drug discovery and materials science. This technical guide provides a detailed overview of the various isomers of **cyclohexanediamine**, including their Chemical Abstracts Service (CAS) numbers, experimental protocols for their separation and synthesis, and their roles in biological pathways and drug development.

Data Presentation: CAS Numbers of Cyclohexanediamine Isomers

The following tables summarize the CAS numbers for the positional and stereoisomers of **cyclohexanediamine**, providing a clear reference for identification and procurement.

Table 1: CAS Numbers for 1,2-Cyclohexanediamine Isomers

Isomer Name	Configuration	CAS Number
1,2-Cyclohexanediamine	Mixture of Isomers	694-83-7 [1] [2] [3] [4]
cis-1,2-Cyclohexanediamine	meso	1436-59-5 [5] [6] [7] [8] [9] [10]
trans-1,2-Cyclohexanediamine	Racemic (\pm)	1121-22-8 [11] [12] [13] [14]
(1R,2R)-(-)-1,2-Cyclohexanediamine	Enantiomer	20439-47-8 [15] [16] [17] [18]
(1S,2S)-(+)-1,2-Cyclohexanediamine	Enantiomer	21436-03-3 [19] [20] [21] [22] [23]

Table 2: CAS Numbers for 1,2-Cyclohexanediamine Isomers

Isomer Name	Configuration	CAS Number
1,3-Cyclohexanediamine	Mixture of cis & trans	3385-21-5 [24] [25] [26]
cis-1,3-Cyclohexanediamine	Racemic (\pm)	26772-34-9 [27] [28] [29]
trans-1,3-Cyclohexanediamine	Racemic (\pm)	26883-70-5 [30] [31] [32]

Table 3: CAS Numbers for 1,3-Cyclohexanediamine Isomers

Isomer Name	Configuration	CAS Number
1,4-Cyclohexanediamine	Mixture of cis & trans	3114-70-3 [33]
cis-1,4-Cyclohexanediamine	-	15827-56-2 [34] [35] [36]
trans-1,4-Cyclohexanediamine	-	2615-25-0 [32]

Experimental Protocols

Detailed methodologies for the separation and synthesis of **cyclohexanediamine** isomers are crucial for their practical application. Below are protocols derived from cited literature.

Protocol 1: Chiral Resolution of trans-1,2-Cyclohexanediamine

This protocol describes a common method for resolving a racemic mixture of trans-1,2-diaminocyclohexane using an enantiomer of tartaric acid.[7][11][35]

Materials:

- Racemic trans-1,2-diaminocyclohexane
- L-(+)-tartaric acid (or D-(-)-tartaric acid)
- Distilled water
- Glacial acetic acid
- Methanol
- Sodium hydroxide (NaOH) solution (e.g., 4M)
- Dichloromethane or Ether for extraction

Procedure:

- Salt Formation: Dissolve L-(+)-tartaric acid in distilled water with stirring to create a homogenous solution. To this, slowly add the racemic mixture of (\pm)-trans-diaminocyclohexane. The addition should be controlled to manage the exothermic reaction, with the temperature reaching around 70°C.
- Precipitation: Add glacial acetic acid to the resulting solution, ensuring the temperature does not exceed 90°C. A white precipitate of the diastereomeric salt, (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate, will form immediately.
- Isolation and Purification: Vigorously stir the slurry as it cools to room temperature. Further cool the mixture in an ice bath to below 5°C for at least one hour to maximize precipitation. Collect the precipitate by vacuum filtration. Wash the filter cake with cold water and then with methanol.

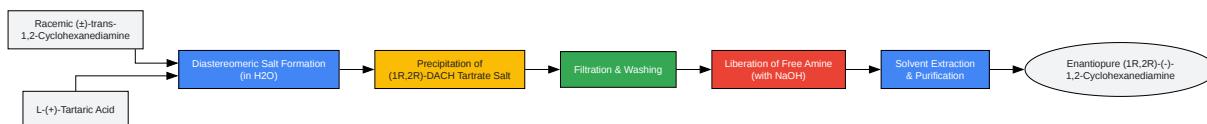
- **Liberation of the Free Amine:** Suspend the dried diastereomeric salt in dichloromethane. Add an excess of a strong base, such as 4M NaOH solution, to neutralize the tartaric acid and liberate the free diamine.
- **Extraction:** Stir the mixture and then separate the organic layer. The aqueous layer can be further extracted with dichloromethane or ether to maximize recovery. Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure (1R,2R)-(-)-1,2-diaminocyclohexane.
- **Enantiomeric Purity Determination:** The enantiomeric excess (ee) of the resolved diamine can be determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.[\[11\]](#)

Protocol 2: Synthesis of trans-1,4-Diaminocyclohexane

A common route for the synthesis of 1,4-diaminocyclohexane is the hydrogenation of p-phenylenediamine. The resulting product is a mixture of cis and trans isomers, from which the trans isomer can be selectively obtained.

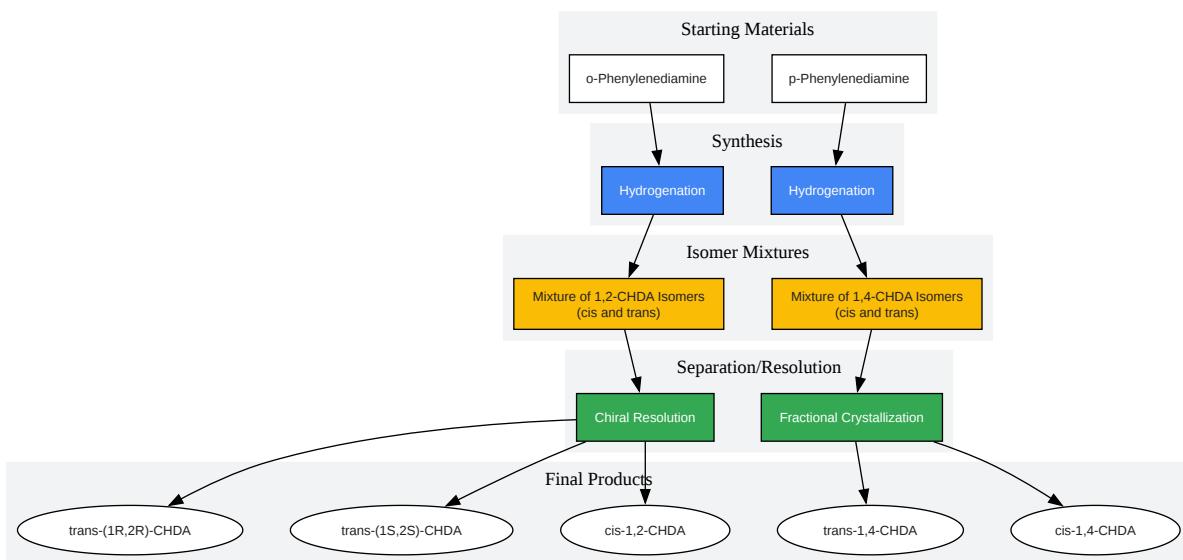
Materials:

- p-Phenylenediamine
- Hydrogen gas (H₂)
- Nickel or Cobalt catalyst
- Solvent (e.g., methylcyclohexane, dioxane)

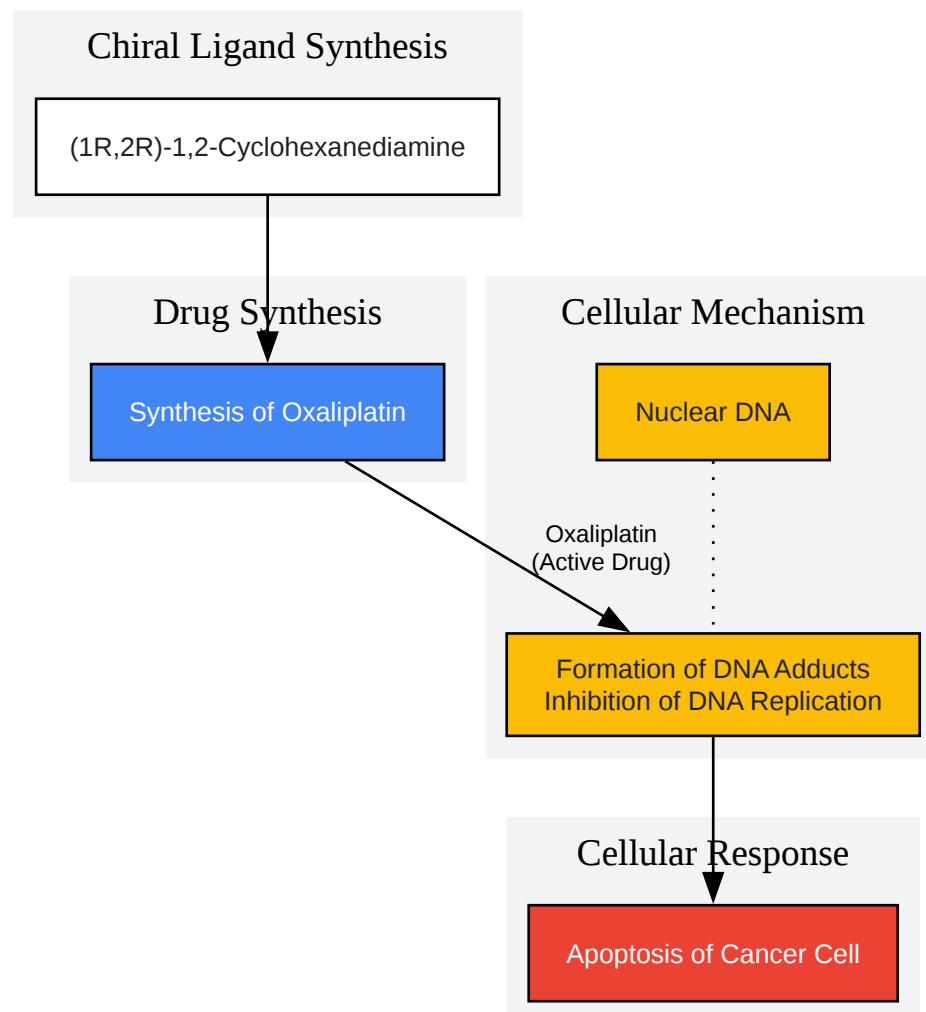

Procedure:

- **Hydrogenation:** The hydrogenation of p-phenylenediamine is carried out in a high-pressure reactor in the presence of a nickel or cobalt catalyst.[\[8\]](#) The reaction is typically performed in a solvent like methylcyclohexane or dioxane at elevated temperatures (e.g., 180°C) and pressures (e.g., 100-150 atm).[\[8\]](#)
- **Isomer Mixture:** This process yields a mixture of cis- and trans-1,4-diaminocyclohexane.

- Isomer Separation (Fractional Crystallization): The trans isomer can be separated from the cis isomer by fractional crystallization from a suitable solvent.[8]
- Isomerization (Optional): The remaining filtrate, which is rich in the cis isomer, can be subjected to an isomerization step to convert the cis isomer to the more stable trans isomer, thereby increasing the overall yield of the desired product.


Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships involving **cyclohexanediamine** isomers.


[Click to download full resolution via product page](#)

Caption: Workflow for the chiral resolution of trans-1,2-cyclohexanediamine.

[Click to download full resolution via product page](#)

Caption: Logical relationships in the synthesis of **cyclohexanediamine** isomers.

[Click to download full resolution via product page](#)

Caption: Role of (1R,2R)-CHDA in the anticancer activity of Oxaliplatin.

Role in Drug Development and Biological Pathways

Cyclohexanediamine isomers, particularly the chiral trans-1,2-diaminocyclohexane, are of paramount importance in the pharmaceutical industry. The stereochemistry of the diamine ligand can significantly impact the biological activity and efficacy of a drug.

A prime example is the anti-cancer drug Oxaliplatin, which incorporates the (1R,2R)-1,2-diaminocyclohexane ligand.^[19] This ligand is crucial for the drug's mechanism of action, which involves binding to DNA, forming adducts that inhibit DNA replication and transcription, ultimately leading to the apoptosis of cancer cells.^[34] Studies have shown that the antitumor

activity of platinum complexes can vary significantly between different isomers of the diaminocyclohexane ligand, with the (1R,2R) isomer often showing superior efficacy.[16]

Furthermore, **cyclohexanediamine** derivatives are being explored as inhibitors for various enzymes involved in disease pathways. For instance, they have been used in the development of inhibitors for Spleen Tyrosine Kinase (Syk), a key mediator in inflammatory and autoimmune diseases.[24] Derivatives of **cyclohexanediamine** have also been investigated as inhibitors of MALT1 protease, a target for treating certain types of lymphoma, and as factor Xa inhibitors for anticoagulant therapies.[17] The cis and trans isomers of **1,4-cyclohexanediamine** are utilized as linkers in the synthesis of PROTACs (Proteolysis Targeting Chimeras), a novel therapeutic modality for targeted protein degradation.[6]

In conclusion, the various isomers of **cyclohexanediamine** represent a versatile platform for the development of new chemical entities with significant therapeutic potential. The ability to selectively synthesize or separate specific isomers is a critical capability for researchers aiming to optimize the pharmacological properties of new drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. trans-1,4-Diaminocyclohexane synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 5. myuchem.com [myuchem.com]
- 6. 1,2-Diaminocyclohexane, cis- | C6H14N2 | CID 342917 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclohexane-1,4-diamine|For Research [benchchem.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Semi-continuous and continuous processes for enantiomeric separation - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03668H [pubs.rsc.org]
- 12. METHOD OF ISOMERIZING CYCLOHEXANE DIAMINE - Patent 3269702 [data.epo.org]
- 13. Antitumor activity of isomeric 1,2-diaminocyclohexane platinum(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclohexane-1,4-diamine|For Research [benchchem.com]
- 15. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 16. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 17. JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE - Google Patents [patents.google.com]
- 18. chemscene.com [chemscene.com]
- 19. WO2014152768A1 - Cyclohexanediamine compounds and methods for their preparation - Google Patents [patents.google.com]
- 20. US3187045A - Preparation of trans 1, 2-diaminocyclohexane - Google Patents [patents.google.com]
- 21. CAS 1121-22-8: (\pm)-trans-1,2-Diaminocyclohexane [cymitquimica.com]
- 22. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. US4085138A - Process for optical resolution of crude trans-1,2-cyclohexanediamine - Google Patents [patents.google.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. chemrj.org [chemrj.org]

- 29. Synthesis of N,N'-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols - article [repository.rudn.ru]
- 30. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03777G [pubs.rsc.org]
- 31. scbt.com [scbt.com]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
- 34. JP2011093834A - Method for producing 1, 2-diaminocyclohexane - Google Patents [patents.google.com]
- 35. bocsci.com [bocsci.com]
- 36. Cycloalkanediamine derivatives as novel blood coagulation factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Cyclohexanediamine Isomers: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8721093#cas-numbers-for-cyclohexanediamine-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com